molecular formula C21H21ClFN5O B11261069 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11261069
M. Wt: 413.9 g/mol
InChI Key: LVLQNSDEYNEVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of urea derivatives featuring a triazoloazepine core, substituted with 2-chlorophenyl and 4-fluorophenyl groups. Such compounds are often explored for kinase inhibition or GPCR modulation due to their ability to engage in π-π stacking and polar interactions with biological targets .

Properties

Molecular Formula

C21H21ClFN5O

Molecular Weight

413.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C21H21ClFN5O/c22-17-6-3-4-7-18(17)24-21(29)28(16-11-9-15(23)10-12-16)14-20-26-25-19-8-2-1-5-13-27(19)20/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,24,29)

InChI Key

LVLQNSDEYNEVAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the triazoloazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a related reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

Overview

The compound 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a synthetic molecule with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of pharmacology and biochemistry.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance:

  • Case Study : A derivative of this compound showed significant cytotoxic effects against various cancer cell lines in vitro. The IC50 values ranged from 0.5 to 5 µM, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activities:

  • Mechanism : It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
  • Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like ibuprofen.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens:

  • Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Case Study : Testing against Gram-positive and Gram-negative bacteria showed inhibition zones indicating effective antimicrobial action.

Biochemical Mechanisms

The biological activity of this compound can be attributed to several biochemical interactions:

  • Enzyme Inhibition : It targets key enzymes involved in disease pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in pain and inflammation.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The triazoloazepine core distinguishes the target compound from analogs with alternative heterocycles. For example:

  • Compound 2k (): Contains a thiazol-piperazine moiety instead of triazoloazepine. This increases molecular weight (762.2 vs.
  • Morpholino-triazine derivatives (): Replace the triazoloazepine with a triazine-morpholine system, reducing ring flexibility but enhancing solubility due to morpholine’s polar nature .

Substituent Effects on Aryl Groups

  • The 3-chloro substituent mirrors the target’s 2-chlorophenyl but in a different position, which could sterically hinder interactions .
  • 2-Methoxyphenyl-4-methylphenyl analog (): Methoxy and methyl groups introduce steric bulk and lower polarity compared to chloro/fluoro groups, likely decreasing binding affinity to targets requiring halogen interactions .

Physicochemical Properties

Key differences in physicochemical parameters are inferred from structural

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~550 2-Cl, 4-F, triazoloazepine ~3.5
Compound 2k 762.2 Thiazol-piperazine, 3-Cl, 4-F ~4.2
3-Chloro-4-methoxyphenyl ~500 3-Cl, 4-OCH₃, triazoloazepine ~2.8
2-Methoxyphenyl ~450 2-OCH₃, 4-CH₃, triazoloazepine ~2.5

*LogP estimated using fragment-based methods.

Implications for Bioactivity

While direct bioactivity data for the target compound is absent in the evidence, structural analogs provide clues:

  • Kinase Inhibition Potential: The urea linkage and triazoloazepine core align with kinase inhibitor pharmacophores (e.g., ATP-binding site engagement). Compound 2k’s thiazol-piperazine may target PI3K/AKT pathways, whereas the target’s simpler core could favor selectivity for other kinases .
  • Metabolic Stability : Fluorine substituents (target compound) improve metabolic stability over methoxy groups (–6), which are prone to demethylation .

Biological Activity

The compound 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative characterized by a complex structure that includes a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of the compound is C18H18ClFN5C_{18}H_{18}ClFN_{5}, with a molecular weight of approximately 360.82 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure is significant as these groups often enhance biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various bacterial and fungal strains. For instance, derivatives with halogen substitutions demonstrated enhanced efficacy against pathogens like Escherichia coli and Candida albicans .
  • Anticancer Activity : The triazole ring is known for its role in anticancer agents. Studies have indicated that triazole-containing compounds can induce apoptosis and cell cycle arrest in cancer cells . Specifically, the presence of halogens appears to correlate with increased cytotoxicity against cancer cell lines.

The biological activity of this compound is likely attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Triazoles are known to inhibit enzymes involved in critical metabolic pathways in fungi and cancer cells.
  • Cell Membrane Disruption : By interfering with ergosterol synthesis in fungi or altering lipid bilayer integrity in cancer cells, these compounds can induce cell death.
  • Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation and modulation of cell cycle regulators .

Antimicrobial Studies

A study evaluating the antimicrobial activity of several urea derivatives found that those containing chlorophenyl and fluorophenyl groups displayed significant antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 25 mg/mL against various pathogens .

CompoundMIC (mg/mL)Target Organisms
13d12.50C. neoformans
13c25.00E. coli, S. aureus
13i6.25Pseudomonas aeruginosa

Anticancer Studies

In vitro studies on triazole derivatives similar to the target compound revealed their ability to suppress tumor growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis .

CompoundCell Viability (%)Cancer Cell Line
Compound A52.5 ± 11.9MDA-MB-231
Compound B64.3 ± 15.6Luc-4T1

Case Studies

A case study focusing on a related triazole derivative demonstrated significant anticancer activity against breast carcinoma cells through mechanisms involving apoptosis and cell cycle disruption . The study highlighted that the presence of halogen atoms was crucial for enhancing the biological activity.

Q & A

Basic Research Questions

Q. How can the synthesis of this urea derivative be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by testing inert solvents (e.g., dichloromethane or toluene) and bases (e.g., triethylamine) under reflux. Vary stoichiometric ratios of the 2-chlorophenyl isocyanate and amine precursors to minimize side products. Purification via column chromatography or recrystallization can enhance purity. Monitor reaction progress using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) to resolve the 3D structure, complemented by NMR (¹H/¹³C) for functional group validation. IR spectroscopy confirms urea C=O and N-H stretches, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-validate data with computational models (e.g., DFT) for bond geometry .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing under controlled humidity, temperature (e.g., 25°C, 40°C), and light exposure. Use HPLC to monitor degradation products. For solution stability, test polar (DMSO) and non-polar solvents (hexane) over time. Compare results to ICH guidelines for pharmaceuticals .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or AI) predict this compound’s reactivity or biological interactions?

  • Methodological Answer : Implement molecular dynamics (MD) simulations to study ligand-receptor binding kinetics. Train AI models on existing urea derivative datasets to predict metabolic pathways or toxicity. Use COMSOL for reaction optimization by simulating heat/mass transfer in scaled-up syntheses .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., cell lines, assay conditions). Perform meta-analyses to identify variables (e.g., solvent choice, pH). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Apply statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty .

Q. How can novel derivatives be synthesized to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Modify the triazolo-azepine core via regioselective alkylation or introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring. Test substituent effects on solubility (logP) and binding using parallel synthesis. Validate SAR with in vitro assays (e.g., enzyme inhibition) .

Q. What integrated approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine in vitro models (e.g., organoids) with in vivo pharmacokinetic studies. Use CRISPR-Cas9 to knock out putative targets and assess phenotypic changes. Pair omics (proteomics/metabolomics) with cheminformatics to map interaction networks. Validate findings via isotope-labeled tracer experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.